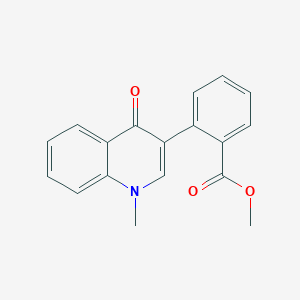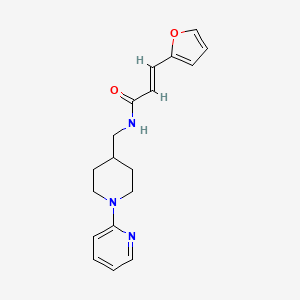
(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a pyridine ring, and a piperidine ring linked through an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, 1-(pyridin-2-yl)piperidine, and acryloyl chloride.
Step 1 Formation of Intermediate: The first step involves the reaction of furan-2-carbaldehyde with 1-(pyridin-2-yl)piperidine in the presence of a base like sodium hydride to form an intermediate.
Step 2 Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)prop-2-enamide: Similar structure but with a different substituent on the acrylamide moiety.
(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)but-2-enamide: Another analog with a longer carbon chain.
Uniqueness
Structural Features: The combination of furan, pyridine, and piperidine rings linked through an acrylamide moiety is unique and offers diverse chemical reactivity.
Biological Activity: The specific arrangement of these rings can lead to unique interactions with biological targets, making it a valuable scaffold in drug discovery.
This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research, from synthetic chemistry to medicinal applications.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUSPSKMILQNQN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
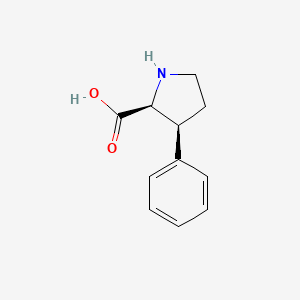
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)
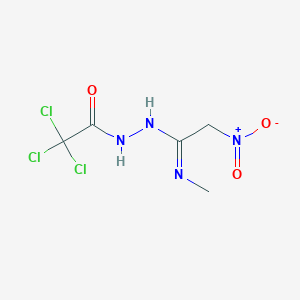
![1-(4-chlorophenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2727988.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)
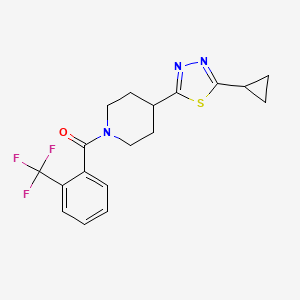
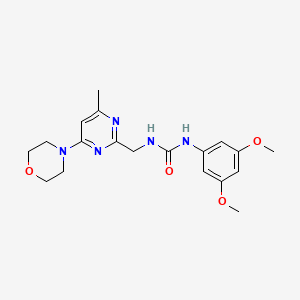
![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)
![1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2727995.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)
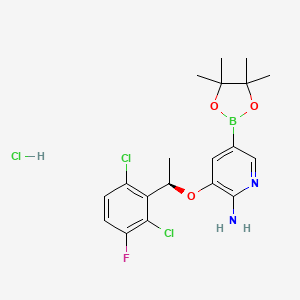
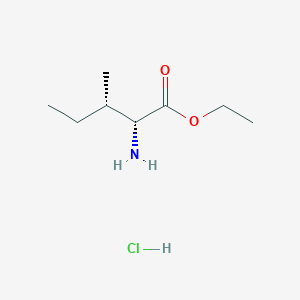
![(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2728003.png)
